2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol

Pharmaceutical impurity profiling LC-MS method development Bifeprunox reference standards

2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol (CAS 817165-06-3; molecular formula C₁₇H₂₁NO₂; molecular weight 271.36) is a fully characterized, small-molecule pharmaceutical reference standard supplied as Bifeprunox Impurity 2 and Venadaparib Impurity It belongs to the N,N-bis(2-hydroxyethyl)-biphenylmethylamine class and is primarily employed as a certified impurity marker for the atypical antipsychotic Bifeprunox (CAS 350992-10-8) and the PARP inhibitor Venadaparib (CAS 1681017-83-3). Commercial lots typically carry a purity specification of ≥98% as determined by HPLC, and vendors provide comprehensive Certificates of Analysis (COA) along with NMR, MS, and HPLC chromatograms to support regulatory submissions.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 817165-06-3
Cat. No. B13409335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol
CAS817165-06-3
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CN(CCO)CCO
InChIInChI=1S/C17H21NO2/c19-11-9-18(10-12-20)14-15-5-4-8-17(13-15)16-6-2-1-3-7-16/h1-8,13,19-20H,9-12,14H2
InChIKeyXYYWPQCIUJKCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol (CAS 817165-06-3): Procurement-Grade Reference Standard for Bifeprunox & Venadaparib Analytical Programs


2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol (CAS 817165-06-3; molecular formula C₁₇H₂₁NO₂; molecular weight 271.36) is a fully characterized, small-molecule pharmaceutical reference standard supplied as Bifeprunox Impurity 2 and Venadaparib Impurity 89. It belongs to the N,N-bis(2-hydroxyethyl)-biphenylmethylamine class and is primarily employed as a certified impurity marker for the atypical antipsychotic Bifeprunox (CAS 350992-10-8) and the PARP inhibitor Venadaparib (CAS 1681017-83-3) [1]. Commercial lots typically carry a purity specification of ≥98% as determined by HPLC, and vendors provide comprehensive Certificates of Analysis (COA) along with NMR, MS, and HPLC chromatograms to support regulatory submissions .

Why 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol Cannot Be Replaced by Generic In-Class Alternatives for Bifeprunox or Venadaparib Impurity Profiling


Compounds within the biphenylmethyl-aminoalcohol class, such as Bifeprunox Impurity 1 (3-phenylbenzyl bromide, CAS 14704-31-5) or structurally related N-alkylated diethanolamines, exhibit significant divergence in key chromatographic and physicochemical properties including molecular weight, LogP, hydrogen-bonding capacity, and rotatable bonds [1]. These differences directly influence HPLC retention time, MS ionization efficiency, and relative response factors (RRF), rendering generic substitution invalid for validated pharmacopeial methods. For regulatory impurity profiling under ICH Q3A/Q3B guidelines, a compound must be structurally identical to the specific impurity identified in the drug substance synthesis pathway, otherwise the analytical method will fail system suitability criteria and produce unrepresentative purity or stability data [2].

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol vs. Closest Impurity and API Comparators


Molecular Weight Distinguishes Target from Bifeprunox Impurity 1 and the Parent API

The molecular weight of 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol (271.36 g/mol) is 24.23 g/mol greater than that of Bifeprunox Impurity 1 (3-phenylbenzyl bromide, 247.13 g/mol) and 114.11 g/mol lower than the Bifeprunox API (385.47 g/mol) [1][2]. This intermediate mass profile yields a distinct m/z signal in LC-MS, enabling unambiguous identification in spiked impurity mixtures without isobaric interference from the starting material or the drug substance.

Pharmaceutical impurity profiling LC-MS method development Bifeprunox reference standards

Computed LogP Separates Target from the More Lipophilic Brominated Impurity 1

The target compound has a computed octanol-water partition coefficient (LogP) of approximately 2.0, whereas 3-phenylbenzyl bromide (Impurity 1) is predicted to have a LogP in the range of 4.0–5.0 based on its brominated biphenyl scaffold [1]. This 2–3 log unit difference translates to a substantial disparity in reversed-phase HPLC retention, with the more polar diethanolamine adduct eluting earlier, thereby avoiding co-elution with the late-eluting brominated precursor.

Reversed-phase HPLC Lipophilicity profiling Bifeprunox impurity separation

Hydrogen-Bond Donor/Acceptor Count Defines Unique Solid-Phase Extraction Behavior vs. Impurity 1

The target compound possesses 2 hydrogen-bond donors (both hydroxyl groups) and 3 hydrogen-bond acceptors (the tertiary amine and two hydroxyl oxygens), whereas Bifeprunox Impurity 1 carries zero H-bond donors and only the bromine atom as a weak acceptor [1][2]. This marked difference in hydrogen-bonding capacity results in superior retention on polar SPE sorbents (e.g., silica or amino phases), enabling selective enrichment of the target from non-polar matrix components prior to chromatographic analysis.

Sample preparation SPE method development Polar impurity isolation

Rotatable Bond Count Impacts Chromatographic Peak Shape and MS Fragmentation Pattern

With 7 rotatable bonds, the target compound exhibits significantly greater conformational flexibility than Bifeprunox Impurity 1 (2 rotatable bonds), while being more rigid than the Bifeprunox API which contains a piperazine-benzoxazolinone system with 4 rotatable bonds [1]. The higher rotational freedom can lead to broader chromatographic peaks under certain mobile-phase conditions, necessitating careful optimization of column temperature and flow rate to achieve acceptable peak symmetry. The unique fragmentation pattern arising from the bis(2-hydroxyethyl)amine moiety yields characteristic MS/MS product ions distinct from those of the API and other process impurities.

GC-MS/MS method development Impurity peak symmetry Bifeprunox synthesis pathway

Synthesis Yield of 97% Defines Scalable Manufacturing Route from Impurity 1 to Target

The target compound is synthesized by reacting 3-phenylbenzyl bromide (Impurity 1) with diethanolamine in methyl ethyl ketone (MEK) / methyl tert-butyl ether (MTBE) / water solvent system at ambient temperature for 18 hours, achieving an isolated yield of 97% [1]. This near-quantitative conversion from Impurity 1 contrasts with the subsequent mesylation step to produce Bifeprunox mesylate, which proceeds in only 76% yield, indicating that the diethanolamine adduct formation is the higher-efficiency step in the overall synthetic sequence.

Bifeprunox intermediate synthesis Process chemistry Reference standard production

Dual Designation as Both Bifeprunox Impurity 2 and Venadaparib Impurity 89 Expands Procurement Utility

Unlike single-designation impurities, 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol serves as a certified reference standard for two distinct drug substances: Bifeprunox (antipsychotic, Solvay/Abbott) and Venadaparib (PARP inhibitor, Idience). HPLC purity specifications are reported at 98–99% across suppliers . This dual applicability allows analytical laboratories supporting both development programs to consolidate reference standard inventory, reducing procurement and qualification overhead compared to purchasing two separate, single-designation impurity standards.

Cross-drug impurity reference Venadaparib analytical programs Reference standard inventory consolidation

Application Scenarios for 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol in Regulated Pharmaceutical Development


HPLC System Suitability Testing for Bifeprunox Drug Substance Purity Methods

The distinct molecular weight (271.36 g/mol), LogP (~2.0), and bis(2-hydroxyethyl)amine H-bonding profile of this compound enable it to elute as a well-resolved peak between the Bifeprunox API (385.47 g/mol, LogP ~3–4) and the early-eluting polar excipients or residual diethanolamine . QC laboratories can spike this reference standard into drug substance samples at the ICH Q3A reporting threshold (0.05%) to verify that the HPLC method achieves baseline resolution (Rs ≥ 1.5) between the target impurity and both the API and adjacent impurity peaks, satisfying system suitability criteria prior to batch release testing.

LC-MS/MS Identification and Quantification of Process Impurities in Bifeprunox API Batches

During forced degradation and stability studies of Bifeprunox drug substance, this compound may appear as a synthetic intermediate or degradation product. Its characteristic MS fragmentation pattern (derived from the bis(2-hydroxyethyl)amine moiety) and unique m/z 272 [M+H]⁺ parent ion allow targeted MRM-based LC-MS/MS quantification without interference from the API (m/z 386 [M+H]⁺) or Impurity 1 (m/z 247/249 [M+H]⁺ bromine isotope pattern) . Procurement of a high-purity (≥98%) certified standard ensures accurate calibration curves and reliable impurity fate tracking across ICH Q1A stability protocols.

Reference Standard for Venadaparib ANDA Impurity Profiling and Method Validation

As Venadaparib Impurity 89, this compound is used for analytical method validation (AMV) and quality control during the generic drug development of the PARP inhibitor Venadaparib . Suppliers provide comprehensive characterization packages (COA, NMR, MS, HPLC) compliant with regulatory guidelines, enabling ANDA filers to demonstrate adequate specificity, linearity, accuracy, and precision for impurity determination per ICH Q2(R1). The 99% certified purity available from specialty vendors supports low-level quantification down to 0.05% relative to the drug substance.

Synthetic Intermediate Procurement for In-House Bifeprunox Reference Standard Preparation

The well-characterized synthesis route—reacting 3-phenylbenzyl bromide with diethanolamine to produce the target at 97% yield —enables contract research organizations (CROs) and pharmaceutical development groups to prepare this impurity in-house if a certified commercial standard is temporarily unavailable. However, for regulatory submission purposes, procurement of a fully characterized, traceable commercial reference standard remains the expected norm, as in-house prepared materials require extensive structural confirmation and purity assignment to satisfy pharmacopeial monograph requirements.

Quote Request

Request a Quote for 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.